molecular formula C20H25ClN2O2 B12959619 Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride

Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride

Cat. No.: B12959619
M. Wt: 360.9 g/mol
InChI Key: XVZCZOCOQPYMLC-FERBBOLQSA-N
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Description

Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C20H24N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-((3-phenylpiperazin-1-yl)methyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl (S)-2-((3-methylpiperazin-1-yl)methyl)benzoate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16;/h2-10,18,21H,11-15H2,1H3;1H/t18-;/m0./s1

InChI Key

XVZCZOCOQPYMLC-FERBBOLQSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3.Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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